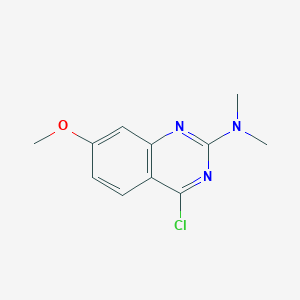
4-chloro-7-methoxy-N,N-dimethylquinazolin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-7-methoxy-N,N-dimethylquinazolin-2-amine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The compound’s structure features a quinazoline core with a chlorine atom at the 4-position, a methoxy group at the 7-position, and a dimethylamino group at the 2-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7-methoxy-N,N-dimethylquinazolin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-nitroaniline and 7-methoxy-2-aminobenzamide.
Formation of Quinazoline Core: The initial step involves the cyclization of 4-chloro-2-nitroaniline with 7-methoxy-2-aminobenzamide under acidic conditions to form the quinazoline core.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas.
Dimethylation: The final step involves the dimethylation of the amino group using formaldehyde and formic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-chloro-7-methoxy-N,N-dimethylquinazolin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the dimethylamino group can be reduced to a primary amine.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted quinazoline derivatives.
Oxidation: Conversion to hydroxylated quinazoline derivatives.
Reduction: Formation of primary amine derivatives.
科学研究应用
4-chloro-7-methoxy-N,N-dimethylquinazolin-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing kinase inhibitors and other therapeutic agents.
Biological Studies: Used in studying enzyme inhibition and receptor binding.
Chemical Biology: Employed in the development of fluorescent probes and imaging agents.
Industrial Applications: Utilized in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 4-chloro-7-methoxy-N,N-dimethylquinazolin-2-amine involves its interaction with specific molecular targets, such as kinases or receptors. The compound binds to the active site of the target protein, inhibiting its activity and modulating downstream signaling pathways. This inhibition can lead to various biological effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
相似化合物的比较
Similar Compounds
4-chloro-7-methoxyquinoline: Similar structure but lacks the dimethylamino group.
4-chloro-7-nitrobenzofurazan: Contains a nitro group instead of a methoxy group.
2-chloromethyl-4(3H)-quinazolinone: Lacks the methoxy and dimethylamino groups.
Uniqueness
4-chloro-7-methoxy-N,N-dimethylquinazolin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the dimethylamino group enhances its solubility and binding affinity to target proteins, making it a valuable compound in drug discovery and development.
属性
分子式 |
C11H12ClN3O |
|---|---|
分子量 |
237.68 g/mol |
IUPAC 名称 |
4-chloro-7-methoxy-N,N-dimethylquinazolin-2-amine |
InChI |
InChI=1S/C11H12ClN3O/c1-15(2)11-13-9-6-7(16-3)4-5-8(9)10(12)14-11/h4-6H,1-3H3 |
InChI 键 |
MOGNAXQDMUVGLA-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=NC2=C(C=CC(=C2)OC)C(=N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B13858414.png)
![[5-(2-Methoxyethyl)-2,3-dimethylphenyl]methanol](/img/structure/B13858417.png)
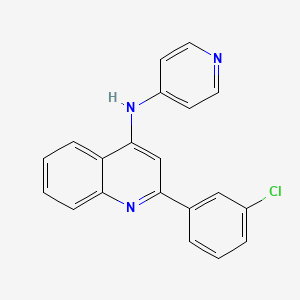
![4-[4-[(4-Chlorophenyl)methoxy]piperidin-1-yl]phenol](/img/structure/B13858425.png)
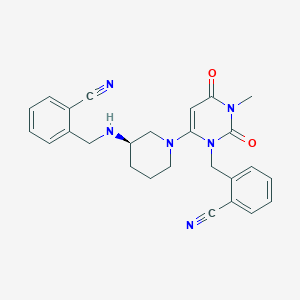
![3-[(3,5-Dimethylpiperidin-1-YL)methyl]aniline](/img/structure/B13858442.png)
![5-[4-Chloro-3-(trifluoromethoxy)phenyl]-2-furancarboxylic Acid](/img/structure/B13858450.png)
![4-[5-(4-chloro-3-methoxyphenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B13858454.png)
![4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1,2-diamine](/img/structure/B13858468.png)
![tert-Butyl 5'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13858478.png)
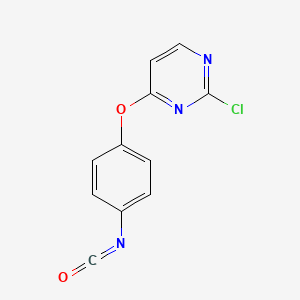
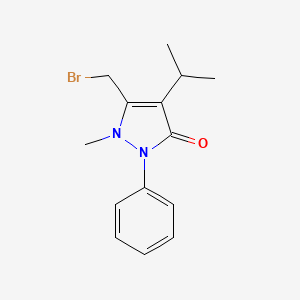
![(3aR,4S,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B13858487.png)
![2-[4-(Morpholine-4-carbonyl)phenyl]acetic acid](/img/structure/B13858490.png)
